molecular formula C8H6BrClO2 B1523987 2-Bromo-3-chlorophenylacetic acid CAS No. 1261775-55-6

2-Bromo-3-chlorophenylacetic acid

Cat. No.: B1523987
CAS No.: 1261775-55-6
M. Wt: 249.49 g/mol
InChI Key: BWWZVTBUNNJBBT-UHFFFAOYSA-N
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Description

2-Bromo-3-chlorophenylacetic acid is a useful research compound. Its molecular formula is C8H6BrClO2 and its molecular weight is 249.49 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Bromo-3-chlorophenylacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in the metabolism of aromatic compounds. For instance, it can act as a substrate for enzymes such as cytochrome P450 monooxygenases, which catalyze the hydroxylation of aromatic rings. This interaction can lead to the formation of hydroxylated derivatives, which may further participate in various metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. In certain cell types, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, this compound can induce the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes by binding to their heme group, thereby preventing the oxidation of substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . This degradation can lead to the formation of byproducts that may have different biochemical properties and effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. In animal studies, it has been observed that high doses of this compound can induce toxic effects, such as liver damage and oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. The compound can be metabolized by enzymes such as cytochrome P450 monooxygenases, leading to the formation of hydroxylated derivatives . These derivatives can further participate in conjugation reactions, such as glucuronidation and sulfation, which facilitate their excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, which may influence its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles.

Properties

IUPAC Name

2-(2-bromo-3-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWZVTBUNNJBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.